molecular formula C11H7NO2 B1197500 4-Methyl-2-oxo-2H-chromene-3-carbonitrile CAS No. 24526-69-0

4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B1197500
CAS No.: 24526-69-0
M. Wt: 185.18 g/mol
InChI Key: FFBLBFMTKGSSPY-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol . . This compound belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. Chromenes are known for their diverse biological activities and are used in various scientific research applications.

Mechanism of Action

Target of Action

3-Cyano-4-methylcoumarin, a derivative of coumarin, is known for its diverse biological and therapeutic properties . It primarily targets biomolecules, playing a key role in fluorescent labeling . This compound is also used in the detection of metal ions, microenvironment polarity, and pH .

Mode of Action

The interaction of 3-Cyano-4-methylcoumarin with its targets primarily involves fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

The biochemical pathways affected by 3-Cyano-4-methylcoumarin are primarily related to its role as a fluorophore. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s influence on these pathways allows it to have various applications in molecular imaging, analytical, bioorganic, and materials chemistry .

Pharmacokinetics

Coumarins in general are known to have a great therapeutic profile , suggesting that they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 3-Cyano-4-methylcoumarin’s action are primarily related to its role as a fluorophore. Its ability to fluoresce upon UV excitation allows it to be used in a variety of applications, including the fluorescent labeling of biomolecules and the detection of metal ions, microenvironment polarity, and pH .

Action Environment

The action, efficacy, and stability of 3-Cyano-4-methylcoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the presence of UV light . Additionally, the compound’s interaction with its targets and its influence on biochemical pathways can be affected by the microenvironment’s polarity and pH .

Biochemical Analysis

Biochemical Properties

3-Cyano-4-methylcoumarin plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been reported to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, 3-Cyano-4-methylcoumarin has been studied for its potential as a fluorescent probe, making it useful in the detection and analysis of biomolecules .

Cellular Effects

The effects of 3-Cyano-4-methylcoumarin on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . Furthermore, 3-Cyano-4-methylcoumarin has been observed to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, 3-Cyano-4-methylcoumarin exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . The compound’s ability to inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, affecting neuronal signaling. Additionally, 3-Cyano-4-methylcoumarin can bind to DNA, leading to changes in gene expression and potentially causing DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyano-4-methylcoumarin can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyano-4-methylcoumarin can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 3-Cyano-4-methylcoumarin in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound’s impact on biological systems becomes more pronounced at specific dosage levels. High doses of 3-Cyano-4-methylcoumarin have been associated with adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

3-Cyano-4-methylcoumarin is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound undergoes metabolic transformations that can lead to the formation of reactive intermediates, which may further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Cyano-4-methylcoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 3-Cyano-4-methylcoumarin can bind to various proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Cyano-4-methylcoumarin is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, 3-Cyano-4-methylcoumarin can be found in the cytoplasm and mitochondria, where it may exert its effects on cellular metabolism and function.

Preparation Methods

4-Methyl-2-oxo-2H-chromene-3-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylcoumarin with cyanogen bromide in the presence of a base . Another method involves the condensation of 4-methyl-2-hydroxybenzaldehyde with malononitrile in the presence of a catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Properties

IUPAC Name

4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLBFMTKGSSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282603
Record name 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24526-69-0
Record name 24526-69-0
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Record name 24526-69-0
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Record name 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
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Record name 3-Cyano-4-methylcoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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